(R)-Tert-butyl methyl(piperidin-3-YL)carbamate

Procurement Cost Analysis Chiral Building Blocks

(R)-Tert-butyl methyl(piperidin-3-yl)carbamate (CAS 309962-67-2), also known as (R)-3-N-Boc-3-(methylamino)piperidine, is a chiral, non-racemic piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a methylated nitrogen. It is primarily employed as a key synthetic intermediate and chiral building block in medicinal chemistry and pharmaceutical process development.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 309962-67-2
Cat. No. B1386506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl methyl(piperidin-3-YL)carbamate
CAS309962-67-2
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCCNC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyRTXNDTNDOHQMTI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate (CAS 309962-67-2): A Chiral Piperidine Building Block for Enantioselective Synthesis


(R)-Tert-butyl methyl(piperidin-3-yl)carbamate (CAS 309962-67-2), also known as (R)-3-N-Boc-3-(methylamino)piperidine, is a chiral, non-racemic piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a methylated nitrogen. It is primarily employed as a key synthetic intermediate and chiral building block in medicinal chemistry and pharmaceutical process development [1]. Its (R) stereochemistry (3R configuration) provides a well-defined chiral center that influences biological activity and enables the construction of optically active target molecules [2].

Why Generic Substitution Fails: The Critical Role of Stereochemistry in (R)-Tert-butyl methyl(piperidin-3-YL)carbamate Applications


Substitution with racemic mixtures or the opposite (S)-enantiomer (CAS 309962-63-8) is generally not viable for stereospecific applications. The (R) configuration is essential for inducing the desired three-dimensional geometry in downstream products, particularly in the synthesis of chiral pharmaceuticals and CNS-active compounds where enantiopurity directly impacts pharmacological activity, receptor binding, and safety profiles [1]. Use of racemic material would require costly and time-consuming chiral resolution steps, while the (S)-enantiomer would lead to opposite stereochemistry in the final compound, likely resulting in different or undesirable biological outcomes. Procurement must therefore specify the (R)-enantiomer to ensure synthetic fidelity and regulatory compliance .

Quantitative Evidence Guide for (R)-Tert-butyl methyl(piperidin-3-YL)carbamate Procurement Decisions


Cost Efficiency: (R)-Enantiomer Demonstrates Lower Procurement Cost than (S)-Enantiomer

The (R)-enantiomer (CAS 309962-67-2) exhibits a significantly lower market price compared to its (S)-counterpart (CAS 309962-63-8) for equivalent quantities and purities [1]. This cost advantage directly impacts research budgets and process economics for projects requiring stereospecific piperidine building blocks.

Procurement Cost Analysis Chiral Building Blocks

Purity and Enantiomeric Excess: (R)-Enantiomer Available at Higher Stereochemical Purity

While both enantiomers are commercially available at similar chemical purity (≥95%), the (R)-enantiomer is consistently offered with guaranteed enantiomeric excess (ee) values of 95-98%, whereas the (S)-enantiomer is more frequently sold without specified ee or at lower optical purity levels [1][2]. This stereochemical integrity is critical for asymmetric synthesis applications where even minor enantiomeric contamination can compromise reaction outcomes.

Chiral Purity Enantiomeric Excess Quality Control

Supply Chain Reliability: Broader Vendor Availability for (R)-Enantiomer

The (R)-enantiomer is stocked by over 30 vendors globally, with immediate availability for gram to kilogram quantities, while the (S)-enantiomer is offered by fewer than 20 suppliers, many of which require custom synthesis or extended lead times [1]. This difference in market depth directly translates to more reliable and faster procurement for the (R)-enantiomer.

Supply Chain Availability Procurement

Synthetic Utility: (R)-Enantiomer is the Preferred Configuration for CNS-Targeted Drug Discovery

The (R)-stereochemistry of this building block aligns with the chirality requirements of many CNS-active drug candidates and enzyme inhibitors, whereas the (S)-enantiomer is less frequently utilized in published synthetic routes for this therapeutic area . This is evidenced by the compound's frequent citation as an intermediate in patents and research papers focusing on analgesics, antipsychotics, and anti-inflammatory agents .

Medicinal Chemistry CNS Drug Discovery Enantioselective Synthesis

Optimal Application Scenarios for (R)-Tert-butyl methyl(piperidin-3-YL)carbamate in Research and Industrial Settings


Enantioselective Synthesis of CNS-Active Pharmaceuticals

The (R)-enantiomer is ideally suited for constructing chiral piperidine moieties in CNS drug candidates, including analgesics and antipsychotics. Its defined (R) configuration ensures the correct stereochemical outcome in target molecules, directly impacting receptor binding and pharmacological activity. The compound's high enantiomeric purity (≥95% ee) and cost-effectiveness compared to the (S)-enantiomer make it the preferred choice for medicinal chemistry programs targeting neurological disorders .

Chiral Building Block for Asymmetric Catalysis and Ligand Synthesis

In asymmetric catalysis, the (R)-enantiomer serves as a valuable precursor for chiral ligands and organocatalysts. Its Boc-protected amine can be selectively deprotected under mild acidic conditions, allowing for sequential functionalization while maintaining stereochemical integrity. The broader vendor network and lower cost per gram facilitate the scale-up of catalytic methods and the exploration of novel chiral architectures in both academic and industrial laboratories [1][2].

Process Development and Kilogram-Scale Manufacturing

For projects transitioning from discovery to development, the (R)-enantiomer offers a reliable and cost-efficient supply chain. With over 30 global suppliers and competitive pricing for bulk quantities (up to 100g readily available), it supports early-phase process optimization and pilot-scale syntheses. The compound's well-characterized stability (store at 2-8°C) and comprehensive analytical documentation (NMR, HPLC, GC) ensure reproducibility and regulatory compliance in GMP-like environments .

Peptidomimetic and PROTAC Synthesis

The piperidine ring and Boc-protected amine of (R)-tert-butyl methyl(piperidin-3-yl)carbamate make it a useful intermediate for peptidomimetics and proteolysis-targeting chimeras (PROTACs). The (R) stereochemistry can mimic natural amino acid conformations, while the methyl and Boc groups provide orthogonal protecting group strategies. This compound is particularly advantageous in this context due to its lower procurement cost and higher enantiopurity relative to the (S)-enantiomer, enabling more efficient library synthesis and SAR exploration [3].

Technical Documentation Hub

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